molecular formula C14H23NO5S B14397506 N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide CAS No. 88156-68-7

N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B14397506
CAS No.: 88156-68-7
M. Wt: 317.40 g/mol
InChI Key: JAQHHCMWNYDFIP-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 4-methoxyphenyl ring and a 2,2-diethoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base, followed by the introduction of the 2,2-diethoxyethyl group. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or acetonitrile.

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of N-(2,2-Diethoxyethyl)-N-(4-hydroxyphenyl)methanesulfonamide.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Diethoxyethyl)-N-(4-hydroxyphenyl)methanesulfonamide
  • N-(2,2-Diethoxyethyl)-N-(4-chlorophenyl)methanesulfonamide
  • N-(2,2-Diethoxyethyl)-N-(4-nitrophenyl)methanesulfonamide

Uniqueness

N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The 2,2-diethoxyethyl group also adds to its distinctiveness by affecting its solubility and interaction with other molecules.

Properties

CAS No.

88156-68-7

Molecular Formula

C14H23NO5S

Molecular Weight

317.40 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C14H23NO5S/c1-5-19-14(20-6-2)11-15(21(4,16)17)12-7-9-13(18-3)10-8-12/h7-10,14H,5-6,11H2,1-4H3

InChI Key

JAQHHCMWNYDFIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C)OCC

Origin of Product

United States

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